Drospirenone/Ethinyl Estradiol
Description
Structure
2D Structure
Properties
IUPAC Name |
10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione;17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3.C20H24O2/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQFVGYYVXALAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H54O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Mechanisms of Action
Gonadotropin Suppression and Ovarian Axis Modulation
The combination of drospirenone (B1670955) and ethinyl estradiol (B170435) effectively inhibits the normal cyclical function of the hypothalamic-pituitary-ovarian (HPO) axis, which is central to folliculogenesis and ovulation.
The combination of drospirenone and ethinyl estradiol acts on the hypothalamic-pituitary function to reduce the secretion of gonadotropins, namely luteinizing hormone (LH) and follicle-stimulating hormone (FSH). wikipedia.orgmdpi.comnih.gov This suppression disrupts the normal hormonal cascade that leads to ovulation. mdpi.comnih.gov The estrogen component, ethinyl estradiol, primarily acts to suppress the secretion of FSH through negative feedback on the anterior pituitary, which in turn prevents the selection and maturation of a dominant ovarian follicle. The progestin component, drospirenone, primarily suppresses the mid-cycle surge of LH, which is the direct trigger for ovulation. wikipedia.org
This combined action on the HPO axis effectively blocks ovulation. mdpi.com Studies have shown that the combination of 3 mg drospirenone and 30 µg ethinyl estradiol reliably inhibits the HPO axis. nih.gov This leads to a hypogonadotropic state that prevents the ovarian production of endogenous steroids like estradiol and progesterone (B1679170). wikipedia.orgmdpi.com The endocrine profile under the influence of this combination is characterized by low and stable levels of gonadotropins and ovarian hormones, mimicking the early follicular phase of the menstrual cycle. mdpi.com
The suppression of gonadotropins directly inhibits follicular development within the ovaries. nih.gov FSH is crucial for the recruitment of primordial follicles and their subsequent growth, while LH is essential for final maturation and ovulation. By maintaining low levels of both FSH and LH, the drospirenone/ethinyl estradiol combination prevents follicular maturation. nih.govresearchgate.net
Clinical studies have demonstrated the efficacy of this suppression. In one study, the combination of 3 mg of drospirenone and 30 µg of ethinyl estradiol resulted in the suppression of follicular maturation or growth in a high percentage of subjects across multiple cycles. researchgate.net Even when some follicular activity persists, the hormonal environment created by the exogenous steroids prevents the follicle from reaching the preovulatory stage and ovulating. nih.govresearchgate.net Research using ultrasonography has confirmed that while some follicular growth can occur, ovulation is reliably inhibited. nih.goveuropeanreview.org For instance, even with a 24-hour delay in pill intake, adequate ovarian suppression is maintained, with mean progesterone levels remaining low, reflecting efficient ovulation inhibition. europeanreview.org
| Compound/Combination | Effect on Follicular Maturation | Effect on Ovulation | Key Findings |
|---|---|---|---|
| Drospirenone (3 mg) | Inhibition of follicular maturation or growth in nearly all subjects (10/11). researchgate.net | Suppression of ovulation in all subjects (11/11). researchgate.net | Demonstrates dose-dependent inhibition when used alone. researchgate.net |
| Drospirenone (3 mg) / Ethinyl Estradiol (30 µg) | Suppression of follicular maturation or growth in 78.3% to 100% of subjects over three cycles. researchgate.net | Suppression of ovulation in all subjects in each cycle. nih.govresearchgate.net | Reliably inhibits ovulation with a low frequency of follicular maturation, providing a significant safety margin. nih.gov |
| Drospirenone (4 mg) - Estrogen-Free | Adequate ovarian suppression, with mean maximum follicular diameter between 8 and 13 cm. europeanreview.org | Efficient inhibition of ovulation, with mean progesterone levels remaining low (<4 nmol/L). europeanreview.org | Maintains inhibition of ovulation even after a 24-hour delay in intake. europeanreview.org |
Steroid Hormone Receptor Interactions and Ligand-Mediated Agonism/Antagonism
Drospirenone and ethinyl estradiol exert their effects by binding to and modulating the activity of specific steroid hormone receptors throughout the body.
Drospirenone is a synthetic progestogen that acts as a potent agonist of the progesterone receptor (PR). wikipedia.orgoup.com This binding mimics the effects of natural progesterone. youtube.com Its progestogenic activity is essential for the contraceptive effect, contributing to the inhibition of ovulation, and also causing changes in the cervical mucus and endometrium that are unfavorable for fertilization and implantation. youtube.com Drospirenone binds with high affinity to the PR, which is the primary mechanism for its progestogenic effects. wikipedia.orgnih.gov
Ethinyl estradiol is a synthetic estrogen that binds to and activates both estrogen receptor subtypes, ERα and ERβ. nih.gov Upon binding, the estrogen-receptor complex undergoes a conformational change, allowing it to interact with specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. nih.govnih.gov This interaction initiates the transcription of genes involved in the estrogenic response. nih.gov The sustained effects of ethinyl estradiol are primarily a result of its interactions with these nuclear estrogen receptors. youtube.com The presence of at least two estrogen receptors may contribute to the tissue-specific activities of estrogens. nih.gov
A unique characteristic of drospirenone is its activity as an antagonist of the mineralocorticoid receptor (MCR). oup.comnih.govnih.gov It is a derivative of 17α-spirolactone and is structurally similar to the aldosterone (B195564) antagonist spironolactone (B1682167). oncotarget.comresearchgate.net Drospirenone binds with high affinity to the MCR, blocking the effects of aldosterone. nih.govresearchgate.net The affinity of drospirenone for the mineralocorticoid receptor is approximately five times that of aldosterone itself. researchgate.net
This antagonism of the MCR leads to a mild natriuretic effect, which is an increase in the excretion of sodium and water. nih.govresearchgate.net This action counteracts the sodium-retaining effect of the ethinyl estradiol component, which can stimulate the renin-angiotensin-aldosterone system (RAAS). nih.gov By blocking the MCR, drospirenone can lead to a slight decrease in body weight and blood pressure. nih.govoncotarget.com This antimineralocorticoid activity is a key feature that distinguishes drospirenone from many other synthetic progestogens. nih.govnih.gov
| Receptor | Activity | Relative Affinity/Potency | Primary Effect |
|---|---|---|---|
| Progesterone Receptor (PR) | Agonist wikipedia.orgoup.com | High affinity. wikipedia.org | Inhibition of ovulation, endometrial changes. youtube.com |
| Mineralocorticoid Receptor (MCR) | Antagonist oup.comnih.govnih.gov | High affinity, approximately 5 times that of aldosterone. researchgate.net | Mild natriuresis, counteracts estrogen-induced fluid retention. nih.govresearchgate.net |
| Androgen Receptor (AR) | Antagonist wikipedia.orgnih.gov | Lower affinity compared to PR and MCR. wikipedia.org About 30% of the antiandrogenic activity of cyproterone (B1669671) acetate. researchgate.net | Antiandrogenic effects, such as improvement in acne. nih.gov |
| Glucocorticoid Receptor (GR) | No significant effect. wikipedia.orgnih.gov | Very low affinity. wikipedia.org | Lacks glucocorticoid or antiglucocorticoid activity. wikipedia.org |
| Estrogen Receptor (ER) | No effect. nih.gov | No estrogenic activity. wikipedia.org | Does not produce estrogenic effects. wikipedia.org |
Drospirenone's Antagonism of the Androgen Receptor (AR)
Drospirenone (DRSP) exhibits distinct antiandrogenic properties through its interaction with the androgen receptor (AR). Its mechanism of action involves directly competing with androgens, such as testosterone (B1683101) and its more potent metabolite, dihydrotestosterone (B1667394) (DHT). By binding to the AR in peripheral tissues, drospirenone blocks the effects of these endogenous androgens. nih.govresearchgate.net This antagonism prevents the receptor from initiating androgen-stimulated transcriptional processes, which are responsible for androgenic effects. nih.gov
Research has demonstrated that the antiandrogenic potency of drospirenone is approximately 30% of that of cyproterone acetate, a potent antiandrogen. nih.gov In animal studies, drospirenone has been shown to inhibit the growth of accessory sex glands in androgen-treated castrated rats in a dose-dependent manner. nih.gov Furthermore, drospirenone's antiandrogenic activity is enhanced by its lack of binding to sex hormone-binding globulin (SHBG), which allows more of the compound to be available in its free, active form. nih.gov This direct blockade of the androgen receptor helps to mitigate androgen-related symptoms. frontiersin.org
Characterization of Drospirenone's Non-Binding to Glucocorticoid Receptors
A key pharmacological characteristic of drospirenone is its high specificity, particularly concerning the glucocorticoid receptor (GR). In vitro receptor binding and transactivation experiments have clarified its interaction profile with various steroid receptors. While it binds with high affinity to progesterone and mineralocorticoid receptors, its affinity for the glucocorticoid receptor is low. nih.govnih.gov
Crucially, despite a low binding affinity, studies have consistently shown that drospirenone is devoid of any glucocorticoid agonistic or antagonistic activity. nih.govmdpi.com Transactivation experiments, which measure a compound's ability to induce gene expression via a specific receptor, have demonstrated that drospirenone does not induce glucocorticoid receptor-driven transactivation. nih.gov This is a notable distinction from the natural hormone progesterone, which can act as a weak agonist at the GR. nih.gov This lack of glucocorticoid effect is a defining feature of drospirenone's pharmacological profile, distinguishing it from other progestins and ensuring its actions are targeted toward its intended receptors without eliciting unwanted glucocorticoid-related side effects. nih.govfrontiersin.org
Cellular Signaling Pathways Influenced by this compound
The combination of drospirenone and ethinyl estradiol modulates several critical cellular signaling pathways, impacting systems that regulate fluid balance, hormone transport, coagulation, and neural protein expression.
Renin-Angiotensin-Aldosterone System (RAAS) Counteraction by Drospirenone
The ethinyl estradiol (EE) component of oral contraceptives is known to stimulate the Renin-Angiotensin-Aldosterone System (RAAS), which can lead to sodium and water retention. nih.gov Drospirenone, being an analog of the aldosterone antagonist spironolactone, possesses potent antimineralocorticoid activity that directly counteracts this effect. nih.govresearchgate.net
Drospirenone competes with aldosterone at the mineralocorticoid receptor in the kidneys, blocking aldosterone's effects and thereby promoting sodium and water excretion. nih.govfrontiersin.org This action triggers a compensatory physiological response within the RAAS. Studies in healthy female volunteers have consistently demonstrated that treatment with drospirenone, both alone and in combination with EE, leads to a significant increase in plasma renin activity (PRA) and plasma aldosterone (P-Aldo) concentrations. researchgate.netnih.govendocrine-abstracts.org This elevation is interpreted as an endogenous counter-regulation against the antimineralocorticoid and natriuretic activity of drospirenone. nih.govendocrine-abstracts.org The estrogenic stimulation from EE also leads to an increase in plasma renin substrate (angiotensinogen). researchgate.netnih.gov
The table below summarizes findings from a study evaluating the effects of drospirenone combined with ethinyl estradiol on RAAS components.
| Parameter | Pre-treatment Cycle | Cycle 1 with EE/DRSP | Cycle 3 with EE/DRSP |
| Plasma Renin Substrate (PRS) (nmol/L) | 19.3 | 43.5 | 44.9 |
| Plasma Renin Activity (PRA) (ng/mL/h) | 0.61 | 1.83 | 1.88 |
| Plasma Aldosterone (P-Aldo) (pg/mL) | 67.3 | 198.0 | 204.0 |
This table presents illustrative data adapted from research findings to demonstrate the typical response of the RAAS to this compound. Actual values may vary between studies.
Regulation of Sex Hormone Binding Globulin (SHBG) and Corticosteroid Binding Globulin (CBG) Synthesis
The synthesis of hepatic globulins, particularly Sex Hormone Binding Globulin (SHBG) and Corticosteroid Binding Globulin (CBG), is significantly influenced by the estrogenic component of the combination. Ethinyl estradiol is known to stimulate the hepatic synthesis of these proteins. researchgate.net Studies have shown that a dose of 20-30 µg of ethinyl estradiol can be responsible for a doubling of SHBG levels. researchgate.net
Drospirenone itself has a distinct profile in that it does not bind to SHBG or CBG. researchgate.net This is a notable difference from many other synthetic progestins (such as norethindrone, levonorgestrel, and desogestrel) which do have binding affinities for SHBG. researchgate.net The lack of binding by drospirenone means that it does not displace testosterone from SHBG, which complements its antiandrogenic activity at the receptor level. Furthermore, research indicates that the EE-induced increase in SHBG and CBG synthesis is not significantly affected by the dosage of drospirenone. researchgate.net
Neurosteroidogenic Pathway Modulation and Protein Expression in Neural Tissues (e.g., GAD65, GAD67, IGF-1R)
Drospirenone and ethinyl estradiol can modulate neuroactive steroid pathways and protein expression in brain regions critical for cognition and mood. Research in animal models has explored the effects of drospirenone, alone and in combination with EE, on key neural proteins. researchgate.net
One study in ovariectomized rats investigated the expression of glutamate (B1630785) decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA, in its two isoforms (GAD65 and GAD67), and the insulin-like growth factor 1 receptor (IGF-1R). The results showed that while drospirenone alone did not cause significant changes in the expression of IGF-1R, GAD67, or GAD65 in the hippocampus, entorhinal cortex, or perirhinal cortex, the addition of ethinyl estradiol altered these effects. frontiersin.orgresearchgate.net Specifically, ethinyl estradiol was found to increase GAD expression in the perirhinal cortex. researchgate.net This suggests that the combination of EE and DRSP can produce unique neural profiles compared to when each hormone is administered separately. researchgate.net
Furthermore, drospirenone has been shown to affect adrenal steroidogenesis. In hyperandrogenic women, treatment with an EE/DRSP combination was found to reduce the synthesis and release of adrenal androgens in response to adrenocorticotropic hormone (ACTH), without altering adrenal cortisol production. endocrine-abstracts.org This indicates a modulatory effect on the enzymatic activity of 17α-hydroxylase and 17,20-lyase in the adrenal gland. endocrine-abstracts.org
Impact on Endometrial and Cervical Cellular Alterations and Secretions (Mechanistic)
Endometrial Cellular Alterations:
The primary mechanistic impact on the endometrium is a marked antiproliferative effect. nih.govresearchgate.net The combination of drospirenone and ethinyl estradiol induces a shift in the endometrial lining from a proliferative to an atrophic state. nih.govresearchgate.netnih.gov Histological studies have demonstrated that prolonged exposure to these exogenous hormones leads to significant changes in endometrial morphology, including glandular and stromal atrophy and the underdevelopment of spiral arterioles. cmu.ac.th
Research involving women with regular menstrual cycles who used a combination of 3 mg of drospirenone and 30 µg of ethinyl estradiol showed a significant reduction in the size of endometrial glands, the height of glandular epithelium, and the number of glands per square millimeter within the first three months of use. nih.govresearchgate.net After 13 cycles, the endometrium presented with an atrophic appearance in 63% of the subjects. nih.govresearchgate.netnih.gov This endometrial stabilization not only aids in regulating menstrual cycles but also reduces the potential for endometrial hyperplasia. patsnap.com
At the molecular level, the expression of Ki-67, a cellular marker for proliferation, is significantly decreased in the endometrium during treatment with this compound. nih.gov Conversely, endometrial bleeding has been associated with an increase in the expression of Cyclooxygenase-2 (Cox-2) in the endometrium. nih.gov These findings underscore the direct influence of this hormonal combination on the cellular dynamics of the uterine lining.
Cervical Secretions and Cellular Environment:
This compound also induces profound changes in the composition and properties of cervical mucus, rendering it hostile to sperm penetration. pharmasave.compharmachoice.comforhers.comdrugbank.com The hormonal influence leads to a reduction in the spinnbarkeit (stretchiness) and crystallization of the cervical mucus. researchgate.net
Mechanistically, these changes are linked to alterations in the mucoprotein content of the cervical secretions. nih.gov Studies have shown that the use of this compound can lead to a more viscous cervical mucus pattern. nih.gov This is achieved through a significant increase in the levels of specific mucoproteins, including MUC1, MUC2, and MUC5B, after a period of use. nih.gov The most notable change is a substantial increase in MUC2 levels, which is believed to be a key factor in the increased viscosity of the cervical mucus. nih.gov
| Parameter | Observation | Timeframe | Source |
|---|---|---|---|
| Endometrial Appearance | Atrophic appearance in 63% of subjects. | After 13 cycles | nih.govresearchgate.netnih.gov |
| Glandular Morphology | Significant reduction in gland size and number. | From 3 months | nih.govresearchgate.net |
| Glandular Epithelial Height | Significantly reduced. | From 3 months | nih.govresearchgate.net |
| Proliferative Activity | Suppressed, as indicated by histological and ultrasonographical evaluation. | During use | nih.govresearchgate.netnih.gov |
| Ki-67 Expression | Significantly decreased. | During use | nih.gov |
| Mucoprotein | Change in Level | Significance | Source |
|---|---|---|---|
| MUC1 | Increased | Statistically significant | nih.gov |
| MUC2 | Remarkably increased | Statistically significant | nih.gov |
| MUC5AC | Increased | Not statistically significant | nih.gov |
| MUC5B | Increased | Statistically significant | nih.gov |
Pharmacodynamics and Receptor Binding Kinetics in Preclinical Models
Drospirenone's Receptor Binding Affinities and Selectivity in In Vitro Systems
Drospirenone (B1670955) is a synthetic progestin that exhibits a unique pharmacological profile characterized by its potent progestogenic, antimineralocorticoid, and antiandrogenic activities. wikipedia.org Its specific pattern of binding affinities to various steroid hormone receptors underpins these effects. wikipedia.orgresearchgate.net
In preclinical in vitro assays, drospirenone demonstrates a high affinity for the progesterone (B1679170) receptor (PR). wikipedia.org One study reported an IC50 value of approximately 2 nM for the progesterone receptor, indicating a strong binding affinity. wikipedia.org Another analysis determined the relative binding affinity (RBA) of drospirenone for the PR to be 42%, with progesterone serving as the reference compound at 100%. nih.gov
Table 1: Drospirenone Progesterone Receptor (PR) Binding Affinity
| Parameter | Value | Reference Compound |
|---|---|---|
| IC50 | ~2 nM | - |
Drospirenone is distinguished from other synthetic progestins by its significant affinity for the mineralocorticoid receptor (MR), where it acts as an antagonist. mdpi.com This property is structurally related to spironolactone (B1682167). wikipedia.org Preclinical studies have shown that drospirenone binds strongly to the MR. nih.gov One investigation reported a Ki value of approximately 24 nM for the MR. wikipedia.org Another study found that the relative binding affinity of drospirenone for the MR is 100% compared to aldosterone (B195564). nih.gov This antimineralocorticoid activity counteracts the effects of aldosterone, leading to a mild diuretic effect. wikipedia.org
Table 2: Drospirenone Mineralocorticoid Receptor (MR) Binding Affinity
| Parameter | Value | Reference Compound |
|---|---|---|
| Ki | ~24 nM | - |
Drospirenone exhibits a low affinity for the androgen receptor (AR), where it functions as an antagonist. wikipedia.orgfrontiersin.org This antiandrogenic activity is a key component of its pharmacological profile. nih.gov In vitro receptor-binding assays have determined an IC50 value of approximately 90 nM for the androgen receptor. wikipedia.org Furthermore, the relative binding affinity of drospirenone for the AR has been reported as 0.6%, with dihydrotestosterone (B1667394) as the reference compound (100%). nih.gov In transactivation experiments, drospirenone has been shown to distinctly antagonize androgen-stimulated transcriptional activation. nih.govnih.gov
Table 3: Drospirenone Androgen Receptor (AR) Binding Affinity
| Parameter | Value | Reference Compound |
|---|---|---|
| IC50 | ~90 nM | - |
Ethinyl Estradiol's Receptor Binding Affinities and Selectivity
Ethinyl estradiol (B170435) is a synthetic estrogen that exerts its effects through binding to and activating estrogen receptors.
Ethinyl estradiol binds to both isoforms of the estrogen receptor, ERα and ERβ. wikipedia.org However, studies have reported differing relative affinities. One study found that ethinyl estradiol possessed 233% of the affinity of estradiol for ERα and 38% for ERβ. wikipedia.org In contrast, another study reported that it had 194% and 151% of the affinity of estradiol for ERα and ERβ, respectively. wikipedia.org These findings suggest that the binding profile of ethinyl estradiol to the two estrogen receptor subtypes may vary depending on the experimental conditions.
Table 4: Ethinyl Estradiol Relative Binding Affinity for Estrogen Receptors (ERα and ERβ) Compared to Estradiol
| Study | ERα Affinity (vs. Estradiol) | ERβ Affinity (vs. Estradiol) |
|---|---|---|
| Study 1 | 233% | 38% |
In addition to the nuclear estrogen receptors, ethinyl estradiol has been identified as an agonist of the G protein-coupled estrogen receptor (GPER), a membrane-associated estrogen receptor. wikipedia.org The activation of GPER is known to mediate rapid, non-genomic estrogenic signaling. nih.gov While the agonistic action of ethinyl estradiol at GPER is established, detailed quantitative data on its specific binding affinity, such as a dissociation constant (Kd) or inhibition constant (Ki), are not consistently reported in the reviewed preclinical literature. For comparison, the natural estrogen, estradiol, has been shown to bind to GPER with an affinity in the nanomolar range. nih.gov
In Vitro and Animal Model Studies on Distinct Pharmacological Activities
The antimineralocorticoid properties of drospirenone have been substantiated through various preclinical animal models, which demonstrate its ability to counteract the effects of aldosterone. In studies involving adrenalectomized, aldosterone-substituted rats, drospirenone administration leads to a notable increase in the urinary sodium-to-potassium ratio, indicative of its aldosterone antagonistic effects. This natriuretic effect, characterized by increased sodium and water excretion, has been shown to be a key feature of the compound. nih.gov
Research has demonstrated that drospirenone's antimineralocorticoid potency is approximately eight to ten times greater than that of spironolactone, a well-known aldosterone antagonist. nih.gov In a significant long-term study, rats treated daily with 10 mg of drospirenone exhibited a sustained natriuretic effect for at least three weeks. nih.govresearchgate.net This is a notable finding, as under identical conditions, spironolactone's effectiveness tends to diminish after the initial phase of treatment. nih.gov
Investigations into potential drug interactions have confirmed that the co-administration of ethinyl estradiol does not interfere with the antimineralocorticoid activity of drospirenone. nih.gov The relationship between the progestogenic and antimineralocorticoid potency of drospirenone is similar to that of endogenous progesterone. nih.gov At dosages that effectively suppress ovulation in animal models, drospirenone induces a mild natriuresis, which is followed by a compensatory stimulation of the renin-angiotensin-aldosterone system. nih.gov
Table 1: Comparative Antimineralocorticoid Activity in Rats
| Compound | Model | Effect | Duration | Note |
|---|---|---|---|---|
| Drospirenone | Adrenalectomized, aldosterone-substituted rats | Increased sodium/potassium ratio | Sustained for at least 3 weeks at 10 mg/day | 8-10 times more potent than spironolactone |
| Spironolactone | Adrenalectomized, aldosterone-substituted rats | Increased sodium/potassium ratio | Becomes ineffective after the initial treatment phase | Standard antimineralocorticoid comparator |
The antiandrogenic activity of drospirenone has been extensively documented in preclinical systems, primarily utilizing the Hershberger assay in castrated, testosterone-substituted male rats. nih.govnih.gov In this model, drospirenone demonstrates a dose-dependent inhibition of the growth of androgen-sensitive accessory sex organs, namely the prostate and seminal vesicles. nih.govresearchgate.netnih.gov
When compared to other antiandrogenic compounds, the potency of drospirenone in this rat model was found to be approximately one-third that of cyproterone (B1669671) acetate. nih.govresearchgate.netnih.gov For instance, at a high oral dose of 10 mg/animal/day, drospirenone inhibited testosterone-stimulated growth of the seminal vesicles and prostate by 79.6% and 74.5%, respectively. researchgate.net In the same model, cyproterone acetate achieved inhibitions of 93.8% and 87.0%, respectively. researchgate.net
Further in vitro studies using CV-1 cells transfected with the rat androgen receptor and an MMTV-CAT reporter construct showed that drospirenone did not induce any significant androgenic action. researchgate.net Instead, it acted as an antagonist, inhibiting the androgen-induced transcriptional activity. researchgate.netdrugbank.com Animal studies have confirmed that drospirenone is devoid of any inherent androgenic activity. nih.govresearchgate.net
Table 2: Inhibition of Androgen-Dependent Organ Growth in Male Rats
| Compound | Dose (p.o.) | % Inhibition of Seminal Vesicle Growth | % Inhibition of Prostate Growth |
|---|---|---|---|
| Drospirenone | 10 mg/animal/day | 79.6% | 74.5% |
| Cyproterone Acetate | 10 mg/animal/day | 93.8% | 87.0% |
Preclinical assessments have consistently shown that drospirenone itself is devoid of estrogenic activity. nih.govresearchgate.net In vitro receptor binding and transactivation experiments revealed no detectable binding of drospirenone to the estrogen receptor. nih.govdrugbank.com This lack of intrinsic estrogenicity was corroborated in animal models, where drospirenone administration had no effect on the uterine weight or the vaginal epithelium in rats. researchgate.net
The estrogenic effects observed with the combination product, drospirenone/ethinyl estradiol, are solely attributable to the ethinyl estradiol component. Ethinyl estradiol is a potent synthetic estrogen known to influence hepatic protein synthesis. A primary indicator of this estrogenic hepatic effect is the increased production of Sex Hormone-Binding Globulin (SHBG). While many studies demonstrating this effect are clinical, the underlying mechanism is a known pharmacological action of ethinyl estradiol established in preclinical development.
Studies in non-human systems have further characterized the hepatic effects of ethinyl estradiol. In male rats, administration of ethinyl estradiol was found to decrease the activity of several hepatic microsomal proteins, including cytochrome P-450, and alter their turnover rate, indicating a direct impact on hepatic protein synthesis and metabolism. nih.gov Additionally, studies in female cynomolgus monkeys treated with a combination of ethinyl estradiol and a progestin showed a significant decrease in hepatic cholesteryl ester concentration, further demonstrating the influence of the synthetic estrogen on liver metabolism, independent of LDL-receptor expression. nih.gov
Metabolism and Pharmacokinetics: Mechanistic Insights
Drospirenone's Metabolic Pathways
Drospirenone (B1670955), a synthetic progestin derived from 17α-spirolactone, undergoes extensive metabolism. pharmgkb.orgoncotarget.com Its metabolic transformation is characterized by the formation of two major, yet pharmacologically inactive, metabolites and a minor contribution from the cytochrome P450 enzyme system.
Ethinyl Estradiol's Metabolic Pathways
Ethinyl estradiol (B170435), a potent synthetic estrogen, undergoes significant metabolism before it reaches systemic circulation and is further broken down in the liver.
Mechanisms of Presystemic Conjugation and First-Pass Metabolism
Ethinyl estradiol is subject to considerable presystemic conjugation, which occurs in the mucosa of the small bowel. pharmgkb.orgfda.gov This "first-pass" metabolism also takes place in the liver. fda.gov Studies have indicated that the gut wall may be significantly effective in conjugating ethinyl estradiol during its first pass, potentially even more so than the liver. nih.govnih.gov This extensive presystemic and first-pass metabolism contributes to its oral bioavailability of approximately 40%. fda.govdrugs.com
Aromatic Hydroxylation and Diverse Hydroxylated/Methylated Metabolite Formation
The primary oxidative reaction in the metabolism of ethinyl estradiol is aromatic hydroxylation, a process catalyzed by CYP3A4 in the liver, leading to the formation of 2-hydroxy-ethinyl estradiol. fda.govoup.com Following this, a wide array of hydroxylated and methylated metabolites are produced. fda.gov These metabolites can exist in their free forms or as conjugates with glucuronide and sulfate (B86663). fda.gov The main metabolic pathway involves aromatic 2-hydroxylation, with hydroxylations at other positions on the steroid ring being of lesser importance. pharmacompass.comnih.gov
Major Cytochrome P450 (CYP) Enzyme Involvement
The Cytochrome P450 (CYP) system, a superfamily of heme-containing monooxygenases, plays a pivotal role in the Phase I metabolism of many xenobiotics, including the components of this oral contraceptive.
Drospirenone: The metabolism of drospirenone is largely independent of the P450 enzyme system. pharmgkb.orgnih.gov However, a minor portion of its metabolism is mediated by the CYP3A4 isoenzyme. pharmgkb.orgnih.govdrugbank.comnih.gov This oxidative metabolism contributes to the formation of some of its metabolites. drugbank.comeuropa.eudrugbank.com Studies have shown that potent inhibitors of CYP3A4, such as ketoconazole (B1673606), can increase the systemic exposure of drospirenone, confirming the involvement of this enzyme in its clearance. nih.gov The two primary metabolites of drospirenone, the acid form of drospirenone and 4,5-dihydrodrospirenone-3-sulfate, are pharmacologically inactive. pharmgkb.orgnih.gov
Ethinyl Estradiol: In contrast to drospirenone, ethinyl estradiol undergoes extensive metabolism by multiple CYP enzymes. pharmgkb.org The primary pathway is aromatic hydroxylation, with the formation of 2-hydroxy-ethinyl estradiol being the major metabolic step. nih.govnih.gov Several CYP isoenzymes have been identified as being capable of catalyzing this reaction, including CYP3A4 , CYP2C9 , CYP1A1 , and CYP1A2 . pharmgkb.orgnih.govnel.edu Among these, CYP3A4 and CYP2C9 are considered the major contributors to the oxidative metabolism of ethinyl estradiol in the liver. nih.govresearchgate.net Studies using specific inhibitors and antibodies have demonstrated that CYP3A4 accounts for approximately 54% and CYP2C9 for about 24% of the formation of 2-hydroxy-ethinyl estradiol in human liver microsomes. nih.gov Ethinyl estradiol can also act as an inhibitor of certain CYP enzymes, including CYP1A1 and CYP2C19, which could be a source of drug interactions. nih.gov
| Compound | Major CYP Enzymes Involved | Primary Metabolic Reaction | Key Research Findings |
|---|---|---|---|
| Drospirenone | CYP3A4 (minor pathway) | Oxidation | Metabolism is largely independent of the P450 system. pharmgkb.orgnih.gov Potent CYP3A4 inhibitors can increase drospirenone exposure. nih.gov |
| Ethinyl Estradiol | CYP3A4, CYP2C9, CYP1A1, CYP1A2 | Aromatic Hydroxylation (to 2-hydroxy-EE) | CYP3A4 and CYP2C9 are the major contributors to hepatic metabolism. nih.govresearchgate.net Can inhibit CYP1A1 and CYP2C19. nih.gov |
Phase II Metabolism: Sulfation (SULTs) and Glucuronidation (UGTs) Pathways
Following Phase I oxidative metabolism, both drospirenone and ethinyl estradiol and their metabolites undergo Phase II conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion from the body. mdpi.comnumberanalytics.com
Drospirenone: The metabolites of drospirenone undergo conjugation with glucuronic acid (glucuronidation) and sulfate (sulfation). drugbank.com Specifically, the 4,5-dihydrodrospirenone-3-sulfate metabolite is formed through reduction and subsequent sulfation. nih.goveuropa.eudrugbank.com Glucuronide and sulfate conjugates of drospirenone metabolites are found in both urine and feces. drugbank.com
Ethinyl Estradiol: Ethinyl estradiol and its hydroxylated metabolites are extensively conjugated through both sulfation and glucuronidation. pharmgkb.orgnih.govnih.gov Sulfotransferases (SULTs), particularly SULT1E1 , are involved in the sulfation of ethinyl estradiol. numberanalytics.comxenotech.com Glucuronidation is a significant pathway for ethinyl estradiol metabolism, with UDP-glucuronosyltransferases (UGTs) playing a key role. pharmgkb.orgmdpi.comUGT1A1 has been identified as an important enzyme in the glucuronidation of ethinyl estradiol. researchgate.netmdpi.com These conjugation reactions occur in the liver and the gastrointestinal tract. mdpi.comnih.gov The resulting glucuronide and sulfate conjugates are then excreted in the urine and feces. pharmgkb.orgnih.gov
| Compound | Phase II Pathway | Key Enzymes | Metabolites |
|---|---|---|---|
| Drospirenone | Sulfation and Glucuronidation | Not explicitly detailed in provided results | 4,5-dihydro-drospirenone-3-sulfate, Glucuronide and sulfate conjugates |
| Ethinyl Estradiol | Sulfation and Glucuronidation | SULT1E1, UGT1A1 | Sulfate and glucuronide conjugates of ethinyl estradiol and its hydroxylated metabolites |
Comparative Metabolic Profiles of Drospirenone/Ethinyl Estradiol with Other Progestins/Estrogens
Drospirenone vs. Other Progestins: Drospirenone is a fourth-generation progestin derived from spironolactone (B1682167). nih.gov Unlike older, testosterone-derived progestins like levonorgestrel, drospirenone possesses anti-androgenic and anti-mineralocorticoid properties. semanticscholar.orgbioscientifica.com This unique profile can lead to different effects on metabolic parameters. For instance, while some androgenic progestins can negatively impact lipid profiles, drospirenone has been associated with a more favorable or neutral effect. semanticscholar.orgbioscientifica.com A comparative study showed that a this compound combination led to a significant increase in HDL-cholesterol, whereas a desogestrel-containing contraceptive showed a less pronounced effect. semanticscholar.org Furthermore, the anti-mineralocorticoid activity of drospirenone can counteract the potential for fluid retention sometimes associated with the estrogen component. nih.govnih.gov
Ethinyl Estradiol vs. Other Estrogens: Ethinyl estradiol is a potent synthetic estrogen that has been the standard estrogen in most combined oral contraceptives for decades. dovepress.com Its high oral bioavailability is due to the ethinyl group at the C17 position, which inhibits rapid hepatic metabolism. dovepress.com In contrast, natural estrogens like estradiol valerate (B167501) and estetrol (B1671307) have different metabolic pathways and potencies. For example, estetrol, a native estrogen, primarily undergoes Phase II metabolism, forming inactive glucuronide and sulfate conjugates, with UGT2B7 and SULT1E1 being key enzymes. nih.gov Ethinyl estradiol, on the other hand, induces more significant changes in various pro-coagulatory factors compared to estetrol, leading to a state of hypercoagulability. nih.govnih.govresearchgate.net When comparing the metabolic impact of an estetrol/drospirenone combination to an ethinyl estradiol/drospirenone formulation, the increase in triglyceride levels was significantly less with the estetrol combination. nih.gov
| Compound | Comparator | Key Metabolic/Pharmacological Differences |
|---|---|---|
| Drospirenone | Older Progestins (e.g., Levonorgestrel, Desogestrel) | Possesses anti-androgenic and anti-mineralocorticoid activity. semanticscholar.orgbioscientifica.com May have a more favorable impact on lipid profiles. bioscientifica.com |
| Ethinyl Estradiol | Natural Estrogens (e.g., Estradiol Valerate, Estetrol) | Higher oral bioavailability due to resistance to first-pass metabolism. dovepress.com More pronounced effects on hepatic metabolism and hemostatic factors compared to estetrol. nih.govnih.gov |
Molecular Basis of Drug Drug Interactions
Ethinyl Estradiol (B170435) as a Substrate and Its Susceptibility to Enzyme Modulation
Ethinyl estradiol (EE), the estrogenic component, undergoes extensive metabolism, making it a key target for drug-drug interactions (DDIs). nih.gov Its metabolic profile involves multiple enzymatic pathways, including those catalyzed by cytochrome P450 (CYP) enzymes, sulfotransferases (SULTs), and UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net
The primary oxidative metabolism pathway for ethinyl estradiol is 2-hydroxylation, a reaction predominantly catalyzed by the CYP3A4 enzyme in both the liver and the gut. nih.govsci-hub.se Consequently, the pharmacokinetic profile of EE is highly susceptible to medications that induce CYP3A4 activity. sci-hub.se
Enzyme inducers are substances that increase the production of specific enzymes. When a CYP3A4 inducer is taken alongside an oral contraceptive containing ethinyl estradiol, it accelerates the metabolism of EE. nih.govnih.gov This increased metabolic rate leads to lower circulating concentrations of the hormone. pharmacytimes.com
Several classes of drugs are known to be potent inducers of CYP3A4 and can significantly impact EE levels. These include certain anticonvulsants (e.g., carbamazepine, phenytoin, phenobarbital, oxcarbazepine), some antimicrobials (e.g., rifampin), and herbal products like St. John's wort. sci-hub.senih.govpharmacytimes.com The induction of CYP3A4 can be substantial; for instance, some anticonvulsants can reduce EE serum concentrations by approximately 50%. pharmacytimes.com This effect can persist for up to four weeks after the inducing medication is discontinued. pharmacytimes.com
While CYP3A4 is the major enzyme involved, other CYP isoforms also contribute to EE metabolism, though to a lesser extent. drugbank.com The induction of these enzymes by other drugs can also contribute to altered EE clearance. fda.gov
Table 1: Examples of Concomitant Medications Affecting Ethinyl Estradiol via Enzyme Induction
| Drug Class | Examples | Primary Enzyme Affected |
|---|---|---|
| Anticonvulsants | Carbamazepine, Phenytoin, Phenobarbital, Oxcarbazepine | CYP3A4 |
| Antimicrobials | Rifampin | CYP3A4 |
| Herbal Products | St. John's Wort | CYP3A4 |
This table is for illustrative purposes and is not exhaustive.
Beyond oxidative metabolism by CYP enzymes, ethinyl estradiol is also significantly metabolized through conjugation reactions, primarily sulfation and glucuronidation. nih.govsci-hub.se These pathways are catalyzed by sulfotransferase 1E1 (SULT1E1) and UDP-glucuronosyltransferase 1A1 (UGT1A1), respectively, which are expressed in both the gut and the liver. nih.govsci-hub.se
Inhibition of these enzymes can lead to clinically significant drug-drug interactions. When a substance inhibits SULT1E1 or UGT1A1, it slows the clearance of ethinyl estradiol, resulting in increased plasma concentrations of the hormone. nih.gov This is in contrast to enzyme induction, which decreases hormone levels.
For instance, in vivo and in vitro studies have demonstrated that potent inhibitors of SULT1E1 can cause a substantial increase in EE exposure. nih.gov One study showed that the co-administration of a potent SULT1E1 inhibitor led to a 2.4- to 2.8-fold increase in EE exposure. nih.gov This is because SULT1E1 plays a crucial role in the first-pass metabolism of EE, and its inhibition allows more of the active hormone to enter systemic circulation. nih.govaopwiki.org
Similarly, while perhaps to a lesser extent, inhibition of UGT1A1 can also contribute to elevated EE levels. nih.gov Some drugs may inhibit multiple pathways. For example, a drug that is a moderate or strong inhibitor of CYP3A4 and also inhibits UGT1A1 or SULT1E1 can lead to a significant increase in EE exposure. fda.govfda.gov
The clinical relevance of these interactions is significant, as elevated concentrations of ethinyl estradiol can increase the risk of certain adverse effects. nih.govfda.gov Therefore, understanding a new drug's potential to inhibit SULT1E1 and UGT1A1 is as important as evaluating its effect on CYP3A4. nih.govresearchgate.net
Drospirenone's Influence on Hepatic Cytochrome P450 Enzyme Activity
Drospirenone (B1670955), the progestin component, is also metabolized by hepatic enzymes and has demonstrated an ability to influence the activity of these enzymes. sandoz.com
In vitro studies, which are conducted in a controlled laboratory setting outside of a living organism, have investigated the inhibitory potential of drospirenone on various cytochrome P450 enzymes. These studies have shown that drospirenone can exert weak to moderate inhibitory effects on several key enzymes involved in drug metabolism. sandoz.combayer.com
Specifically, drospirenone has been observed to inhibit the activity of CYP1A1, CYP2C9, CYP2C19, and CYP3A4. nih.govfda.govfda.gov Among these, CYP2C19 has been identified as the most sensitive enzyme to inhibition by drospirenone in these laboratory models. nih.govfda.govfda.gov
It is important to note that while these in vitro findings suggest a potential for drospirenone to alter the metabolism of other drugs that are substrates for these enzymes, the clinical relevance of this inhibition at therapeutic doses is considered unlikely. sandoz.combayer.com Subsequent in vivo studies, conducted in human subjects, have not demonstrated significant inhibition of CYP2C19 or CYP3A4 by drospirenone at a dose of 3 mg per day. nih.govfda.gov For example, clinical studies using marker substrates like omeprazole (B731) (for CYP2C19) and simvastatin (B1681759) and midazolam (for CYP3A4) found that drospirenone did not significantly affect their clearance. nih.govfda.gov
Table 2: In Vitro Inhibitory Profile of Drospirenone on Cytochrome P450 Enzymes
| Enzyme | Level of Inhibition (In Vitro) |
|---|---|
| CYP1A1 | Inhibitory influence |
| CYP2C9 | Inhibitory influence |
| CYP2C19 | Most sensitive enzyme to inhibition |
Mechanistic Consequences of Drug-Drug Interactions on Steroid Hormone Exposure
The modulation of metabolic enzymes by co-administered drugs has direct mechanistic consequences on the levels of drospirenone and ethinyl estradiol in the body, which can ultimately affect the contraceptive's performance.
The induction of hepatic enzymes, particularly CYP3A4, by other medications is a well-established mechanism that can lead to a reduction in the efficacy of hormonal contraceptives. nih.govsandoz.comfsrh.org When enzymes responsible for metabolizing the steroid components of the contraceptive are induced, the hormones are cleared from the body at an accelerated rate. nih.govtandfonline.com
This enhanced elimination results in lower systemic exposure to both the progestin (drospirenone) and the estrogen (ethinyl estradiol). fda.govmedscape.com The reduced plasma concentrations of these hormones can be significant enough to compromise their primary function of preventing ovulation. pharmacytimes.comfda.gov
This reduction in hormonal efficacy can manifest clinically as breakthrough bleeding and, in some cases, contraceptive failure, leading to unintended pregnancy. nih.govfda.govsandoz.com The risk is particularly pronounced with strong enzyme inducers. fda.gov Due to this interaction, when a woman is taking a known enzyme-inducing drug, it is often recommended that an alternative or additional non-hormonal method of contraception be used to ensure protection against pregnancy. fda.govmedscape.com The induction effect can persist even after the inducing drug is discontinued, requiring continued use of backup contraception for a period, often cited as 28 days. fsrh.org
Increased Systemic Exposure due to Enzyme Inhibition
The systemic exposure to drospirenone and ethinyl estradiol can be significantly increased when co-administered with drugs that inhibit key metabolic enzymes. This interaction is primarily centered around the cytochrome P450 (CYP) enzyme system, which is responsible for the metabolism of many drugs, including the components of this oral contraceptive.
Drospirenone is partially metabolized by the CYP3A4 isoenzyme. drugs.comwikipedia.orgresearchgate.net Consequently, the concurrent use of strong or moderate inhibitors of CYP3A4 can lead to a substantial increase in the plasma concentrations of drospirenone. drugs.comnih.govscbdd.com Clinical studies have demonstrated this effect with potent CYP3A4 inhibitors like ketoconazole (B1673606), which resulted in a 2.0- to 2.7-fold increase in drospirenone exposure. wikipedia.orgnih.govnih.gov Similarly, co-administration with other strong CYP3A4 inhibitors such as boceprevir (B1684563) and atazanavir/cobicistat has been shown to increase drospirenone's systemic exposure (AUC) by approximately 2-fold and 2.3-fold, respectively. drugs.comnih.govjnjmedicalconnect.com This elevated exposure to drospirenone, a spironolactone (B1682167) analog with anti-mineralocorticoid activity, may heighten the risk of hyperkalemia. drugs.comscbdd.com
Ethinyl estradiol also undergoes metabolism by CYP enzymes, and its plasma concentrations can be affected by enzyme inhibitors. researchgate.netresearchgate.net Specifically, ethinyl estradiol has been shown to be an inhibitor of CYP2C19 and, to a lesser extent, other CYP enzymes like CYP1A2. nih.govsci-hub.seresearchgate.net The mechanism of CYP2C19 inhibition by ethinyl estradiol appears to be two-fold: competitive inhibition at higher concentrations and, more significantly, a down-regulation of CYP2C19 expression via the estrogen receptor α. nih.gov This can lead to increased levels of other drugs metabolized by these enzymes. Conversely, inhibitors of CYP3A4 can increase ethinyl estradiol levels. researchgate.net For instance, a study involving ketoconazole showed a ~1.4-fold increase in ethinyl estradiol exposure. nih.govnih.gov
The following table summarizes the impact of various enzyme inhibitors on the systemic exposure of drospirenone and ethinyl estradiol.
| Interacting Drug | Enzyme(s) Inhibited | Effect on Drospirenone (DRSP) Exposure | Effect on Ethinyl Estradiol (EE) Exposure |
| Ketoconazole | Strong CYP3A4 inhibitor | 2.0 to 2.7-fold increase in AUC wikipedia.orgnih.govnih.gov | ~1.4-fold increase in AUC nih.govnih.gov |
| Boceprevir | Potent CYP3A4 inhibitor | 99% increase in AUC drugs.com | Not specified |
| Atazanavir/Cobicistat | Potent CYP3A4 inhibitor | 2.3-fold increase in AUC drugs.comjnjmedicalconnect.com | 30% decrease in AUC jnjmedicalconnect.com |
| Fluconazole | Moderate CYP3A4 inhibitor | Potential for increased plasma concentrations drugs.com | Not specified |
| Grapefruit Juice | Intestinal CYP3A4 inhibitor | Potential for increased plasma concentrations drugs.comdrugs.com | Not specified |
Molecular Mechanisms of Electrolyte-Modulating Drug Interactions with Drospirenone's Anti-Mineralocorticoid Activity
Drospirenone is a synthetic progestin that is an analog of spironolactone, possessing anti-mineralocorticoid properties. drugbank.comnih.gov This activity involves antagonizing the mineralocorticoid receptor, which leads to an increase in sodium and water excretion and a decrease in potassium excretion. nih.govresearchgate.net A 3 mg dose of drospirenone has an anti-mineralocorticoid effect comparable to 20-25 mg of spironolactone. nih.govnih.gov This inherent potassium-sparing effect creates a potential for pharmacodynamic interactions with other medications that also modulate electrolyte levels, specifically serum potassium. fsrh.orgdrugs.com
The primary concern with these interactions is the increased risk of hyperkalemia, a condition of elevated potassium in the blood, which can lead to serious cardiac adverse effects. drugs.comdrugs.com The molecular basis for these interactions lies in the additive or synergistic effects on potassium retention. When drospirenone is taken concomitantly with other drugs that also increase serum potassium, the body's ability to excrete potassium can be overwhelmed.
Several classes of drugs are known to interact with drospirenone's anti-mineralocorticoid activity:
Potassium-Sparing Diuretics (e.g., Amiloride, Spironolactone): These drugs directly inhibit potassium excretion in the kidneys. nih.govfsrh.org Their concurrent use with drospirenone, which has a similar mechanism of action, can lead to a significant accumulation of potassium. drugbank.comdrugbank.com
Angiotensin-Converting Enzyme (ACE) Inhibitors and Angiotensin II Receptor Blockers (ARBs): These drugs lower aldosterone (B195564) levels as part of their mechanism to reduce blood pressure. fsrh.orgdrugs.com Aldosterone is a hormone that promotes potassium excretion; therefore, by inhibiting its effects, ACE inhibitors and ARBs cause potassium retention. drugbank.com This action is additive to the anti-mineralocorticoid effect of drospirenone. wikipedia.orgmedscape.com
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): NSAIDs can reduce renal blood flow and inhibit the production of prostaglandins, which can impair the kidney's ability to excrete potassium. drugs.comdrugs.com This effect, combined with drospirenone's potassium-sparing properties, increases the risk of hyperkalemia. drugs.comdrugs.commedscape.com
Aldosterone Antagonists (e.g., Spironolactone, Eplerenone): These drugs directly block the effects of aldosterone. drugs.comdrugs.com The combination with drospirenone, another aldosterone antagonist, presents a clear and direct additive effect on potassium retention. drugs.comnih.gov
Potassium Supplements: Direct supplementation with potassium while taking a potassium-sparing drug like drospirenone can logically lead to elevated serum potassium levels. wikipedia.orgdrugs.com
While a large observational study did not find a clinically significant increase in the risk of hyperkalemia with drospirenone use compared to other oral contraceptives, caution is still advised, particularly in high-risk patients. nih.govspringermedizin.dejwatch.org Studies have noted that concomitant prescribing of drospirenone and potassium-sparing drugs occurs frequently. nih.gov
The table below details the classes of drugs that interact with drospirenone's anti-mineralocorticoid activity and the potential impact on serum potassium.
| Interacting Drug Class | Mechanism of Interaction with Potassium Homeostasis | Potential Effect with Concomitant Drospirenone Use |
| Potassium-Sparing Diuretics (e.g., Amiloride, Triamterene) | Inhibit renal potassium excretion nih.govfsrh.org | Increased risk of hyperkalemia drugs.com |
| Aldosterone Antagonists (e.g., Spironolactone, Eplerenone) | Block aldosterone receptors, reducing potassium excretion drugs.comdrugbank.comdrugs.com | Increased risk of hyperkalemia drugs.comnih.gov |
| ACE Inhibitors (e.g., Lisinopril, Ramipril) | Decrease aldosterone production, leading to potassium retention fsrh.orgmedscape.com | Increased risk of hyperkalemia wikipedia.orgdrugs.com |
| Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan, Valsartan) | Block angiotensin II effects, reducing aldosterone secretion drugs.commedscape.com | Increased risk of hyperkalemia wikipedia.org |
| Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) (e.g., Ibuprofen, Naproxen) | Can impair renal potassium excretion drugs.comdrugs.com | Increased risk of hyperkalemia drugs.commedscape.com |
| Potassium Supplements | Direct addition of potassium to the body drugs.com | Increased risk of hyperkalemia wikipedia.org |
| Heparin | Can inhibit aldosterone synthesis drugs.com | Increased risk of hyperkalemia wikipedia.org |
Structure Activity Relationships Sar of Drospirenone and Ethinyl Estradiol
Influence of the 17-alpha-Ethinyl Substitution on Estrogen Receptor Potency and Metabolic Stability of Ethinyl Estradiol (B170435)
Ethinyl estradiol is a synthetic estrogen that differs from the natural estrogen, estradiol, by the presence of an ethinyl group at the 17-alpha position of the steroid nucleus. This seemingly minor modification has profound effects on the molecule's biological activity and pharmacokinetic properties.
The 17-alpha-ethinyl group significantly enhances the potency of ethinyl estradiol at the estrogen receptor (ER) compared to estradiol. nih.gov This increased potency is attributed to several factors. The ethinyl group provides a rigid extension from the D-ring of the steroid, which is thought to improve the binding affinity and stability of the ligand-receptor complex. Computational modeling and in vitro binding assays have demonstrated that ethinyl estradiol binds strongly to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). wikipedia.org One study found that ethinyl estradiol exhibited 194% and 151% of the binding affinity of estradiol for ERα and ERβ, respectively. wikipedia.org
Furthermore, the 17-alpha-ethinyl substitution is crucial for the metabolic stability of ethinyl estradiol. nih.gov The primary route of inactivation for endogenous estradiol is oxidation of the 17-beta-hydroxyl group to a ketone, forming the less active estrone. The bulky ethinyl group at the 17-alpha position sterically hinders this metabolic process, protecting the 17-hydroxyl group from oxidation by enzymes in the liver. nih.gov This increased resistance to first-pass metabolism results in significantly higher oral bioavailability and a longer plasma half-life for ethinyl estradiol compared to estradiol, making it a more effective and reliable component of oral contraceptives. nih.gov
| Compound | Relative Binding Affinity for ERα (Estradiol = 100%) | Relative Binding Affinity for ERβ (Estradiol = 100%) |
|---|---|---|
| Estradiol | 100% | 100% |
| Ethinyl Estradiol | 194% | 151% |
The Spirolactone Derivative Structure of Drospirenone (B1670955) and its Conferral of Anti-Mineralocorticoid and Anti-Androgenic Activities
Drospirenone is a unique synthetic progestin that is an analogue of spironolactone (B1682167), a known diuretic and aldosterone (B195564) antagonist. nih.govnih.gov Its distinctive structure, characterized by a spirolactone moiety at the C-17 position, is responsible for its notable anti-mineralocorticoid and anti-androgenic activities, setting it apart from other progestins. nih.govnih.gov
The spirolactone ring is a key pharmacophore that allows drospirenone to bind to and antagonize the mineralocorticoid receptor (MR). nih.gov This binding prevents the natural ligand, aldosterone, from activating the receptor, thereby inhibiting the downstream effects of aldosterone on sodium and water retention. nih.govproteopedia.org In vitro studies have shown that drospirenone has a high affinity for the mineralocorticoid receptor, with some research suggesting its affinity is even greater than that of aldosterone itself. nih.gov This anti-mineralocorticoid activity is clinically significant as it can counteract the estrogen-induced stimulation of the renin-angiotensin-aldosterone system, which can lead to fluid retention. nih.govnih.gov
In addition to its anti-mineralocorticoid effects, the structure of drospirenone also confers anti-androgenic properties. nih.gov It competitively inhibits the binding of androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394), to the androgen receptor (AR). nih.gov By blocking the androgen receptor, drospirenone can mitigate the androgenic effects of these hormones, which can be beneficial in conditions like acne. nih.gov Research indicates that drospirenone's anti-androgenic potency is about one-third that of cyproterone (B1669671) acetate, a potent anti-androgen. nih.gov Importantly, drospirenone itself does not exhibit any androgenic, estrogenic, or glucocorticoid activity. nih.gov
| Receptor | Binding Affinity | Activity |
|---|---|---|
| Progesterone (B1679170) Receptor | High | Agonist |
| Mineralocorticoid Receptor | High | Antagonist |
| Androgen Receptor | Moderate | Antagonist |
| Glucocorticoid Receptor | Low | No significant activity |
| Estrogen Receptor | Negligible | No significant activity |
Stereochemical Aspects and Their Role in Receptor Selectivity and Binding Affinity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological receptors. researchgate.net Receptors are chiral macromolecules with specific three-dimensional binding pockets, and as such, they often exhibit a high degree of stereoselectivity, meaning they will bind preferentially to one stereoisomer of a ligand over another.
Similarly, the biological activity of drospirenone is dependent on its specific stereoisomer. The chemical name for drospirenone, (6R,7R,8R,9S,10R,13S,14S,15S,16S,17S)-1,3',4',6,6a,7,8,9,10,11,12,13,14,15,15a,16-hexadecahydro-10,13-dimethylspiro-[17H-dicyclopropa[6,7:15,16]cyclopenta[a]phenanthrene-17,2'(5H)-furan]-3,5'(2H)-dione), precisely defines its complex three-dimensional structure. This specific arrangement of its chiral centers is what allows it to bind with high affinity and selectivity to the progesterone and mineralocorticoid receptors, and with moderate affinity to the androgen receptor, while having negligible affinity for the estrogen and glucocorticoid receptors. Any alteration in the stereochemistry at these centers would likely result in a dramatic loss of biological activity, as the molecule would no longer be able to achieve the correct orientation to fit into the binding pockets of its target receptors and form the necessary intermolecular interactions. The precise stereochemistry of drospirenone is therefore fundamental to its unique pharmacological profile.
Advanced Research Methodologies for Mechanistic Studies
In Vitro Cellular Assays for Receptor Binding, Gene Expression Profiling, and Signaling Pathway Analysis
In vitro cellular assays are fundamental tools for dissecting the molecular interactions of drospirenone (B1670955) and ethinyl estradiol (B170435) at the cellular level. These controlled, single-variable systems allow for precise measurement of receptor binding affinities, subsequent changes in gene expression, and the activation of specific signaling pathways.
Receptor Binding and Transactivation Assays: Receptor binding assays are crucial for characterizing the fundamental interaction between a hormone, or its synthetic analogue, and its cognate receptor. In vitro experiments have demonstrated that drospirenone exhibits a high affinity for the progesterone (B1679170) receptor (PR) and the mineralocorticoid receptor (MR). Conversely, it shows no significant binding to estrogen receptors α and β (ERα and ERβ) and does not activate the androgen receptor (AR). The anti-androgenic properties of drospirenone are instead mediated through the antagonism of androgen-stimulated transcriptional activation.
These binding characteristics are often determined using competitive ligand-binding assays, where the test compound's ability to displace a radiolabeled natural hormone (e.g., radiolabeled 17β-estradiol) from the receptor is quantified. Recombinant yeast assays, which express specific human hormone receptors (e.g., progesterone, androgen, or estrogen receptors), are also employed to assess the progestogenic and androgenic activities of compounds like drospirenone, both alone and in mixtures with ethinyl estradiol.
Gene Expression and Signaling Pathway Analysis: Following receptor binding, the hormone-receptor complex modulates the transcription of target genes, initiating a cascade of cellular responses. Gene expression profiling, often conducted in cell lines such as the human breast cancer cell line MCF-7, helps identify which genes are up- or down-regulated. For instance, studies have investigated the transcriptional alteration of genes encoding for hormone receptors (e.g., pgr, esr1) and estrogenic markers in response to drospirenone and ethinyl estradiol.
Signaling pathway analysis also extends to investigating genotoxicity and DNA damage. The alkaline comet assay, a single-cell gel electrophoresis technique, has been used in MCF-7 cells to evaluate DNA damage induced by drospirenone and ethinyl estradiol. Research has shown that these compounds can cause DNA damage in mammary epithelial cells, particularly after metabolic activation, highlighting the importance of including metabolic components (like liver S-9 fractions) in in vitro systems to mimic physiological conditions.
| Assay Type | Model System | Key Findings for Drospirenone/Ethinyl Estradiol |
| Receptor Binding Assays | Recombinant Yeast (expressing human PR, AR, ER) | DRSP shows high affinity for PR and MR; no significant binding to ER. |
| Gene Transactivation | Various cell lines with reporter genes | DRSP antagonizes androgen-stimulated transcription. |
| Gene Expression Profiling | Zebrafish embryos | DRSP and EE2 alter transcription of hormone receptor genes (pgr, esr1). |
| Genotoxicity/DNA Damage | Human breast cells (MCF-7) | DRSP/EE can induce DNA damage, particularly after metabolic activation. |
Advanced Animal Models for Investigating Pharmacodynamic and Mechanistic Endpoints
To understand the integrated physiological effects of drospirenone and ethinyl estradiol in a complex living system, researchers utilize advanced animal models. These models are invaluable for studying pharmacodynamic endpoints that cannot be replicated in vitro, such as behavioral changes and complex organ-system interactions.
The ovariectomized (OVX) rodent model is a particularly powerful tool for studying the effects of exogenous hormones on brain function and cognition in the absence of endogenous ovarian hormones. In this model, the ovaries are surgically removed, creating a state of hormonal depletion that can then be precisely manipulated by administering specific doses of compounds like drospirenone and ethinyl estradiol.
Studies using OVX adult rats have investigated the impact of drospirenone, both alone and in combination with ethinyl estradiol, on spatial memory and anxiety-like behavior. Behavioral tasks, such as the water radial-arm maze, are used to assess cognitive performance, including working memory and reference memory.
Key Research Findings from Ovariectomized Rodent Models:
Cognitive Effects of Drospirenone: Research has shown that a moderate dose of drospirenone alone can benefit spatial memory in OVX rats.
Interaction with Ethinyl Estradiol: The addition of ethinyl estradiol to drospirenone treatment can reverse the beneficial working memory effects observed with drospirenone alone. This highlights the complex interplay between the two compounds in the central nervous system.
Molecular Changes in the Brain: Following behavioral testing, brain tissues from these animals can be analyzed to probe for molecular changes. For example, researchers have used western blots to examine the expression of proteins involved in learning and memory, such as glutamate (B1630785) decarboxylase (GAD)65 and GAD67, in brain regions like the hippocampus, entorhinal cortex, and perirhinal cortex.
Neuroendocrine Effects: OVX rat models are also used to study neuroendocrine endpoints. For instance, drospirenone treatment has been shown to significantly increase central and circulating β-endorphin levels, similar to estradiol valerate (B167501) replacement.
These animal models underscore the necessity of evaluating the distinct and combined cognitive and neural impacts of synthetic estrogens and progestins.
| Animal Model | Endpoint Investigated | Key Findings |
| Ovariectomized Rat | Spatial Memory (Water Radial-Arm Maze) | Moderate-dose DRSP alone improved spatial working memory. |
| Ovariectomized Rat | Cognitive Interaction | Addition of EE reversed the beneficial memory effects of DRSP. |
| Ovariectomized Rat | Brain Protein Expression | EE increased GAD expression in the perirhinal cortex. |
| Ovariectomized Rat | Neuroendocrine Function | DRSP increased central and peripheral β-endorphin levels. |
Proteomic and Metabolomic Approaches for Comprehensive Analysis of Systemic Molecular Changes
Proteomics and metabolomics are powerful "omics" technologies that provide a global, unbiased snapshot of all proteins and small-molecule metabolites, respectively, within a biological system. These approaches allow for a comprehensive analysis of the systemic molecular changes induced by this compound, moving beyond single-pathway analysis to reveal broader physiological alterations.
Metabolomic Profiling: Metabolomics, particularly using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), has been employed to profile the serum metabolome of individuals using this compound-containing oral contraceptives. These studies aim to identify metabolic signatures associated with the use of these hormones and to understand the underlying mechanisms of their systemic effects.
A key study comparing women using DRSP/EE contraceptives to a control group identified significant alterations in several metabolites.
Significantly Altered Metabolites: Metabolites with statistically significant changes included betaine, glutamine, cortisol, glycine, and choline.
Pathway Analysis: Partial least squares-discriminant analysis revealed changes in 49 different compounds, including various amino acids, ceramides, phosphatidylcholines, and triglycerides.
Clinical Correlation: Ten of the identified differential compounds were consistent with previous studies, reinforcing the concept that combined oral contraceptives can induce a prothrombotic state and increase oxidative stress.
These findings offer new insights into the biochemical mechanisms contributing to the systemic effects of the drug combination.
Computational Chemistry and Molecular Docking Studies for Ligand-Receptor Interactions
Computational chemistry and molecular docking are in silico techniques that model the interaction between a ligand (e.g., drospirenone or ethinyl estradiol) and its receptor protein at an atomic level. These methods are used to predict the binding orientation, conformation, and affinity of a molecule within the active site of its target protein, providing valuable insights that complement experimental data.
The process typically involves:
Receptor Structure: Obtaining a three-dimensional (3D) structure of the target receptor, such as the estrogen receptor α (ERα) or the progesterone receptor, often from protein data banks.
Ligand Structure: Generating a 3D model of the ligand (e.g., ethinyl estradiol).
Docking Simulation: Using specialized software (e.g., AutoDock) to systematically place the ligand into the receptor's binding site in numerous possible orientations and conformations.
Scoring: Calculating a "binding energy" or "docking score" for each pose, which estimates the binding affinity. The lower the binding energy, the more stable and favorable the interaction.
Molecular docking studies are instrumental in understanding how ethinyl estradiol interacts with the ligand-binding domain of the estrogen receptor. The analysis can reveal crucial chemical interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. This information can help explain the compound's agonistic activity and provides a structural basis for its biological effects. While specific docking studies for drospirenone with the progesterone and mineralocorticoid receptors are less commonly published, the same principles are applied to understand its high binding affinity and specificity.
High-Resolution Analytical Techniques for Quantification and Metabolite Profiling
High-resolution analytical techniques are essential for the accurate quantification of drospirenone and ethinyl estradiol and their metabolites in biological matrices such as plasma and serum. These methods must be highly sensitive and selective due to the low concentrations of these compounds, especially ethinyl estradiol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for bioanalytical quantification of these hormones. The technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
Sample Preparation: Typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analytes from the complex plasma matrix.
Chromatographic Separation: A reversed-phase column (e.g., C18) is commonly used to separate drospirenone, ethinyl estradiol, and their metabolites.
Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored, providing exceptional selectivity and minimizing interference from matrix components.
Sensitivity: This method can achieve very low limits of quantification (LOQ), reaching the picogram per milliliter (pg/mL) level, which is necessary for pharmacokinetic studies of ethinyl estradiol. For instance, validated methods have achieved an LLOQ for ethinyl estradiol in plasma of approximately 1.0 pg/mL.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC with ultraviolet (UV) or fluorescence detection is another widely used technique, particularly for quality control in pharmaceutical dosage forms and for quantifying the higher-concentration drospirenone in plasma.
Simultaneous Detection: Methods have been developed for the simultaneous measurement of both compounds.
Detection Methods: Due to its chemical structure, ethinyl estradiol exhibits natural fluorescence, allowing for highly sensitive fluorescence detection (e.g., excitation at 280 nm, emission at 310 nm). Drospirenone is typically detected using UV absorbance (e.g., at 270 nm).
Validation: These analytical methods are rigorously validated according to international guidelines (e.g., ICH) to ensure they are accurate, precise, linear, and robust for their intended purpose.
| Technique | Analyte | Matrix | Typical LOQ | Key Features |
| LC-MS/MS | Ethinyl Estradiol | Human Plasma | ~1 pg/mL | Gold standard for bioequivalence studies; high sensitivity and selectivity via MRM. |
| LC-MS/MS | Drospirenone | Human Plasma | ~0.5-1 ng/mL | Highly selective; often analyzed simultaneously with EE. |
| RP-HPLC | Ethinyl Estradiol | Rat Plasma | 0.282 µg/mL | Uses fluorescence detection for enhanced sensitivity. |
| RP-HPLC | Drospirenone | Rat Plasma | 7.697 µg/mL | Uses UV detection; suitable for higher concentration measurements. |
Future Directions in Academic Research on Drospirenone/ethinyl Estradiol
The combination of drospirenone (B1670955) and ethinyl estradiol (B170435) has been a cornerstone of hormonal contraception and therapy for various hormonal disorders. However, ongoing academic research seeks to further refine our understanding of its molecular interactions and long-term effects. Future research is poised to explore several key areas, aiming to enhance therapeutic precision, minimize off-target effects, and pave the way for next-generation hormonal agents.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Drospirenone and Ethinyl Estradiol in pharmaceutical formulations?
- Methodology : The United States Pharmacopeia (USP) outlines a dual-detection HPLC system for simultaneous quantification. For Ethinyl Estradiol, fluorescence detection (λex 215 nm, λem 315 nm) is used, while UV detection at 222 nm is applied for Drospirenone. Relative retention times and response factors for impurities (e.g., 6-Keto Ethinyl Estradiol, ∆9,11-Ethinyl Estradiol) are critical for specificity . System suitability requires resolution ≥1.5 between peaks and tailing factors ≤1.5 .
- Data Interpretation : Use relative response factors (e.g., 2.3 for 6-Keto Ethinyl Estradiol) to adjust impurity quantification. Acceptance criteria vary by formulation: ≤1.5% for 6-Keto Ethinyl Estradiol in 3 mg/0.03 mg formulations, but ≤0.5% in 3 mg/0.02 mg formulations .
Q. How are degradation products and impurities controlled in Drospirenone/Ethinyl Estradiol formulations?
- Methodology : USP monographs specify limits for individual and total degradation products. For example:
- 6α/6β-Hydroxy Ethinyl Estradiol: ≤0.3% (fluorescence detection).
- Unspecified impurities: ≤0.3% (fluorescence) or ≤0.5% (UV), whichever is higher .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity quantification between fluorescence and UV detection modes?
- Methodology : When conflicting results arise (e.g., an impurity detected at 0.4% via UV but 0.2% via fluorescence), report the higher value per USP guidelines. Validate detection mode consistency using system suitability tests and statistical tools (e.g., ANOVA for inter-day variability) .
- Case Study : For ∆9,11-Ethinyl Estradiol (Relative Retention Time: 0.88), fluorescence detection (λem 344 nm) is prioritized due to its specificity over UV .
Q. What experimental design considerations are critical for studying Drospirenone's stability under analytical conditions?
- Challenge : Drospirenone partially converts to 17-Epidrospirenone during analysis (Relative Retention Time: 0.83).
- Solution : Optimize chromatographic conditions (e.g., column temperature ≤25°C, mobile phase pH 6.8) to minimize degradation. Calculate total Drospirenone content as the sum of Drospirenone and 17-Epidrospirenone peaks .
- Validation : Conduct stability-indicating studies using accelerated storage conditions (40°C/75% RH) to monitor conversion rates .
Q. How can researchers validate a new HPLC method for this compound against USP standards?
- Steps :
Linearity : Establish over 50–150% of target concentration (R² ≥0.99 for both analytes) .
Precision : Achieve ≤1.0% RSD for repeatability (six replicates) and ≤2.0% for intermediate precision (different analysts/days) .
Robustness : Test pH (±0.2), flow rate (±10%), and column temperature (±5°C) variations .
- Acceptance Criteria : Recovery rates of 97.0–102.0% for Drospirenone and 90.0–110.0% for Ethinyl Estradiol .
Q. What pharmacokinetic (PK) study designs are recommended for evaluating extended-cycle regimens?
- Design : Use population PK modeling to account for inter-individual variability in Ethinyl Estradiol clearance. Collect serial blood samples over 24-hour intervals post-dose and measure plasma concentrations via LC-MS/MS .
- Data Analysis : Apply non-compartmental analysis (NCA) for AUC0–24 and Cmax, and nonlinear mixed-effects modeling (NONMEM) for covariate analysis (e.g., BMI, hepatic function) .
Methodological Resources
- USP Monographs : Primary reference for analytical protocols and acceptance criteria .
- Forced Degradation Studies : Essential for identifying impurity sources and validating stability-indicating methods .
- Pharmacopeial Guidelines : Follow USP 〈621〉 for chromatographic system adjustments and 〈1225〉 for method validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
